N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
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Overview
Description
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamido group, a methoxy group, and a 3-oxobutanamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetamido-2-methoxyaniline and ethyl acetoacetate as the primary starting materials.
Acylation Reaction: The 5-acetamido-2-methoxyaniline undergoes an acylation reaction with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic anhydride, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester
- N-(5-acetamido-2-methoxyphenyl)-2-(1-azocanyl)acetamide
- N-(5-acetamido-2-methoxyphenyl)-N-(4-hydroxyphenyl)acetamide
Uniqueness
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features an acetamido group and a methoxyphenyl moiety, which are crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models, potentially through the modulation of reactive oxygen species (ROS) levels.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.
Antioxidant Activity
A study demonstrated that this compound significantly reduced malondialdehyde levels and enhanced the activity of antioxidant enzymes such as superoxide dismutase and catalase in vitro. This suggests a protective role against oxidative damage, which is crucial in various disease states.
Antimicrobial Activity
In vitro assays have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.
Anti-inflammatory Effects
Research involving cell lines exposed to inflammatory stimuli revealed that this compound effectively downregulated the expression of inflammatory markers such as TNF-alpha and IL-6. This points to its potential utility in treating conditions characterized by excessive inflammation.
Data Summary Table
Safety and Toxicity
Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully elucidate its safety profile in vivo.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBATQSRJPGXIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592515 |
Source
|
Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112854-88-3 |
Source
|
Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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